molecular formula C9H12N2O2 B13576358 5-(3-Azetidinyloxy)-2-methoxypyridine

5-(3-Azetidinyloxy)-2-methoxypyridine

Cat. No.: B13576358
M. Wt: 180.20 g/mol
InChI Key: RFGOMVDSGUCEHJ-UHFFFAOYSA-N
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Description

5-(3-Azetidinyloxy)-2-methoxypyridine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a methoxy group at the 2-position and an azetidinyloxy group at the 5-position, making it a versatile molecule for chemical synthesis and potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Azetidinyloxy)-2-methoxypyridine typically involves the reaction of 2-methoxypyridine with azetidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the azetidine, followed by nucleophilic substitution on the 2-methoxypyridine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Azetidinyloxy)-2-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The azetidinyloxy group can be reduced to form amines or other nitrogen-containing derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or other nitrogen-containing compounds.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

5-(3-Azetidinyloxy)-2-methoxypyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3-Azetidinyloxy)-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The azetidinyloxy group can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Azetidinyl)pyrimidine hydrochloride: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

    3-(3-Azetidinyloxy)pyridine dihydrochloride: Similar structure but with different substituents and salt form.

Uniqueness

5-(3-Azetidinyloxy)-2-methoxypyridine is unique due to the presence of both the azetidinyloxy and methoxy groups on the pyridine ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

5-(azetidin-3-yloxy)-2-methoxypyridine

InChI

InChI=1S/C9H12N2O2/c1-12-9-3-2-7(6-11-9)13-8-4-10-5-8/h2-3,6,8,10H,4-5H2,1H3

InChI Key

RFGOMVDSGUCEHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)OC2CNC2

Origin of Product

United States

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